molecular formula C17H20N8O2S B10854979 Pumecitinib CAS No. 2401057-12-1

Pumecitinib

Cat. No.: B10854979
CAS No.: 2401057-12-1
M. Wt: 400.5 g/mol
InChI Key: OUXYFMCMGWQWQF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Pumecitinib involves several key steps:

    Starting Materials: The synthesis begins with commercially available starting materials.

    Reaction Conditions: The key steps include the formation of the azetidine ring and the introduction of the sulfonyl group. These steps typically require specific reaction conditions such as controlled temperatures and the use of catalysts.

    Industrial Production: For large-scale production, the synthesis is optimized to ensure high yield and purity.

Chemical Reactions Analysis

Pumecitinib undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: this compound can undergo substitution reactions, particularly at the azetidine ring and the pyrazole moiety.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon.

    Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups.

Scientific Research Applications

Pumecitinib has a wide range of scientific research applications:

Comparison with Similar Compounds

Pumecitinib is unique among JAK inhibitors due to its specific targeting of both JAK1 and JAK2. Similar compounds include:

    Tofacitinib: A JAK inhibitor that targets JAK1 and JAK3, used for rheumatoid arthritis.

    Ruxolitinib: A JAK1 and JAK2 inhibitor used for myelofibrosis and polycythemia vera.

    Baricitinib: A JAK1 and JAK2 inhibitor used for rheumatoid arthritis.

    Delgocitinib: A JAK inhibitor used for atopic dermatitis.

This compound’s specificity and efficacy in treating a broad range of immune-related conditions highlight its potential as a versatile therapeutic agent .

Properties

CAS No.

2401057-12-1

Molecular Formula

C17H20N8O2S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-1-propan-2-ylsulfonylazetidin-3-yl]acetonitrile

InChI

InChI=1S/C17H20N8O2S/c1-11(2)28(26,27)24-8-17(9-24,4-5-18)25-7-13(15(19)23-25)14-12-3-6-20-16(12)22-10-21-14/h3,6-7,10-11H,4,8-9H2,1-2H3,(H2,19,23)(H,20,21,22)

InChI Key

OUXYFMCMGWQWQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1CC(C1)(CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3

Origin of Product

United States

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